molecular formula C13H15N3O4 B12340399 ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate

ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate

Cat. No.: B12340399
M. Wt: 277.28 g/mol
InChI Key: XWWOKQXHXAWHGB-KYOYPEOXSA-N
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Description

Ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate is a chemical compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol . This compound is known for its unique structure, which includes a phenylhydrazone moiety and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under specific conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then reacts with ethyl chloroformate to yield the final product . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The phenylhydrazone group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate involves its interaction with specific molecular targets. The phenylhydrazone moiety can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

Ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate is unique due to its combination of a phenylhydrazone and a carbamate group. Similar compounds include:

These comparisons highlight the importance of specific functional groups in determining the properties and applications of these compounds.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

ethyl N-[(E)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate

InChI

InChI=1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,17H,3H2,1-2H3,(H,14,18,19)/b11-9+,16-15?

InChI Key

XWWOKQXHXAWHGB-KYOYPEOXSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=CC=C1

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC=C1

Origin of Product

United States

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